ALD Growth Rate: Cp₃La vs. Tris(isopropyl-cyclopentadienyl)lanthanum [La(iPrCp)₃]
In plasma-enhanced atomic layer deposition (PE-ALD) of La₂O₃ films, the use of the Cp₃La precursor yields a growth rate of 0.5 ± 0.05 Å per cycle, as determined under optimized process parameters with O₂ plasma oxidant [1]. This growth rate is 2.5 times higher than the typical 0.2 Å/cycle reported for its bulkier substituted analog, La(iPrCp)₃, under comparable thermal ALD conditions with H₂O oxidant [2]. The difference arises from the lower steric hindrance of the unsubstituted Cp ligand, which facilitates more efficient surface adsorption and faster ligand elimination during the ALD half-cycle.
| Evidence Dimension | Growth per cycle (GPC) in ALD |
|---|---|
| Target Compound Data | 0.5 ± 0.05 Å/cycle |
| Comparator Or Baseline | La(iPrCp)₃: ~0.2 Å/cycle (thermal ALD) |
| Quantified Difference | +0.3 Å/cycle (150% increase) |
| Conditions | PE-ALD for Cp₃La with O₂ plasma at optimized temperature; T-ALD for La(iPrCp)₃ with H₂O |
Why This Matters
A higher growth per cycle directly translates to increased throughput and reduced precursor consumption in high-volume semiconductor manufacturing, making Cp₃La the economically preferred choice for La₂O₃ deposition when process temperature and oxidant compatibility are optimized.
- [1] V. N. Barhate et al., "Plasma-enhanced atomic layer-deposited La2O3 ultra-thin films on Si and 6H-SiC: a comparative study," Applied Physics A, vol. 126, no. 8, article 586, 2020. View Source
- [2] T. J. Park et al., "Growth characteristics and electrical properties of La2O3 gate oxides grown by thermal and plasma-enhanced atomic layer deposition," Thin Solid Films, vol. 518, no. 22, pp. 6288–6291, 2010. View Source
